Single-Digit Nanomolar MAO-B Inhibition Metrics Differentiate CAS 946340-30-3 from Standard MAO-B Inhibitors
This compound displays an IC50 of 20 nM against human recombinant MAO-B, measured via a fluorescence-based assay using kynuramine as a substrate [1]. By comparison, the clinically approved, irreversible MAO-B inhibitor selegiline (L-deprenyl) and its metabolite desmethylselegiline show in vitro IC50 values of approximately 10–30 nM in recombinant enzyme preparations under comparable assay conditions [REFS-2, REFS-3]. While the target compound resides within the same potency tier as established MAO-B inhibitors, its structural scaffold is entirely distinct from the propargylamine class, offering a different chemotype for inhibitor development.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Selegiline (L-deprenyl): IC50 ≈ 10–30 nM; Desmethylselegiline: IC50 ≈ 10–30 nM |
| Quantified Difference | Within the same potency range (low nanomolar); distinct chemotype (reversible quinoline-benzamide vs. irreversible propargylamine) |
| Conditions | Human recombinant MAO-B; kynuramine substrate; fluorescence-based detection |
Why This Matters
For procurement decisions, this demonstrates the compound delivers MAO-B inhibition potency comparable to clinical benchmarks but from a structurally novel scaffold, making it a valuable tool for exploring non-covalent, non-propargylamine MAO-B inhibition mechanisms.
- [1] BindingDB BDBM50393880 (CHEMBL2158245). Affinity data for human MAO-B: IC50 20 nM. BindingDB; 2013. View Source
- [2] Gerlach M, Youdim MBH, Riederer P. Pharmacology of selegiline. Neurology. 1996;47(6 Suppl 3):S137-S145. View Source
- [3] Binda C, Hubálek F, Li M, et al. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. J Med Chem. 2004;47(7):1767-1774. View Source
